3-(5-methyl-1H-tetrazol-1-yl)aniline
Overview
Description
3-(5-Methyl-1H-tetrazol-1-yl)aniline is an organic compound with the molecular formula C8H9N5 It is a derivative of aniline, where the aniline ring is substituted with a 5-methyl-1H-tetrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)aniline typically involves the reaction of aniline with a tetrazole derivative. One common method is the reaction of aniline with 5-methyl-1H-tetrazole in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1H-tetrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(5-Methyl-1H-tetrazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Chemical Biology: It serves as a building block in the synthesis of biologically active molecules and probes for studying biological systems.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-tetrazol-1-yl)aniline involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1H-tetrazol-1-yl)aniline
- 4-(5-Methyl-1H-tetrazol-1-yl)aniline
- 2-Fluoro-5-(1H-tetrazol-1-yl)aniline
Uniqueness
3-(5-Methyl-1H-tetrazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(5-methyltetrazol-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-3-7(9)5-8/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZJCDOGEFFSDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291304 | |
Record name | 3-(5-methyl-1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500701-24-6 | |
Record name | 3-(5-methyl-1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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